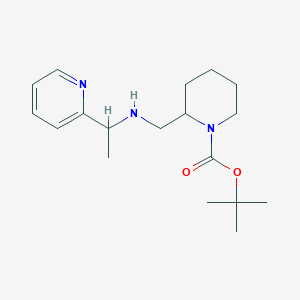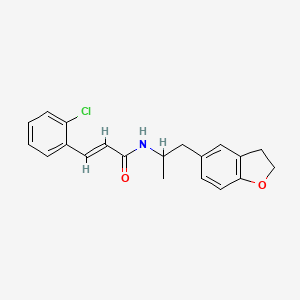
(E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide, also known as CDPB, is a synthetic compound that has been developed for scientific research purposes. It is a member of the acrylamide family of compounds and has been found to have potential applications in the field of neuroscience.
科学的研究の応用
Acrylamide Chemistry and Biochemistry
Acrylamide is extensively used in industrial applications for the production of polyacrylamide, which serves various purposes in soil conditioning, wastewater treatment, cosmetics, and as a laboratory tool for protein separation by electrophoresis. The extensive use and potential exposure to acrylamide have spurred numerous studies on its effects in cells, tissues, animals, and humans. Research emphasizes the need for a deeper understanding of acrylamide's formation, distribution in food, and its role in human health due to both external and dietary exposures. Studies highlight the importance of elucidating the chemistry and biology of acrylamide to develop improved food processing techniques aimed at reducing dietary acrylamide levels (Friedman, 2003).
Health Impacts and Safety
Acrylamide's neurotoxic, reproductive toxic, genotoxic, and carcinogenic effects in animal studies raise potential health risks for humans. Epidemiological studies in humans have documented neurotoxicity as a significant effect of acrylamide exposure, with reproductive toxicity, genotoxicity, and carcinogenicity identified as potential risks based on animal research. These findings underscore the necessity of ongoing research to fully understand acrylamide's pathogenic mechanisms and to develop strategies for reducing its presence in the environment and diet (Pennisi et al., 2013).
Environmental Concerns and Detection
The occurrence of acrylamide in water and its persistence in various environments, including surface waters and sediments, due to its widespread use in consumer products, has been documented. The potential for acrylamide to act as a weak endocrine disruptor adds to the controversy surrounding its health effects. This highlights the need for continued surveillance of acrylamide levels in the environment and the development of strategies to mitigate its impact (Haman et al., 2015).
Mitigation and Control Strategies
Research on reducing acrylamide levels in food and mitigating its adverse effects includes exploring various strategies such as selecting low precursor varieties of raw materials, applying asparaginase to convert asparagine to aspartic acid, optimizing processing conditions, and using food ingredients that prevent acrylamide formation. These approaches aim to minimize acrylamide content in the diet without compromising food quality, safety, and consumer acceptance (Friedman & Levin, 2008).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-14(12-15-6-8-19-17(13-15)10-11-24-19)22-20(23)9-7-16-4-2-3-5-18(16)21/h2-9,13-14H,10-12H2,1H3,(H,22,23)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHOUQMTDPQYNT-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2893267.png)
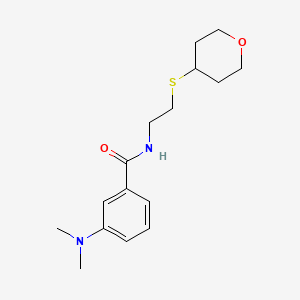
![1-methyl-1H-benzo[d]imidazol-5-yl 1-naphthoate](/img/structure/B2893270.png)
![N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide](/img/structure/B2893271.png)
![9-((2-Chlorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2893272.png)

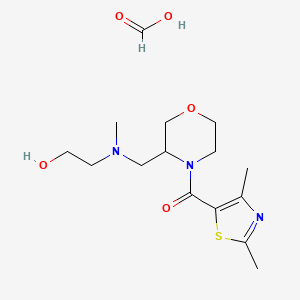
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2893281.png)
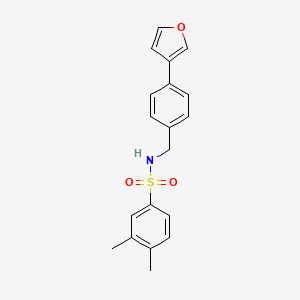
![1-Adamantyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2893284.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2893285.png)
![1-ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2893286.png)
